N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

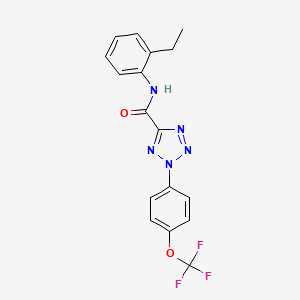

N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a 2-ethylphenyl group and a 4-(trifluoromethoxy)phenyl moiety linked via a carboxamide bridge. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers high aromaticity and acidity (pKa ~4.5–5.0), influencing solubility and binding interactions. The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while the ethylphenyl substituent contributes to lipophilicity .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-2-11-5-3-4-6-14(11)21-16(26)15-22-24-25(23-15)12-7-9-13(10-8-12)27-17(18,19)20/h3-10H,2H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJISJVADRJAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The specific structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 362.31 g/mol

The presence of the trifluoromethoxy group and the ethylphenyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.

Antiallergic Activity

Research indicates that tetrazole derivatives can exhibit significant antiallergic properties. A study focusing on related compounds demonstrated a correlation between structural modifications and antiallergic efficacy in the rat passive cutaneous anaphylaxis (PCA) test. For example, certain derivatives showed ID50 values as low as 0.16 mg/kg, indicating high potency compared to standard treatments like disodium cromoglycate .

Antimicrobial Activity

Tetrazoles have been reported to possess antibacterial and antifungal activities. A comprehensive review highlighted that various tetrazole derivatives, including those similar to this compound, exhibited significant inhibition against pathogenic bacteria with lower minimum inhibitory concentrations than established antibiotics like ciprofloxacin .

Anticancer Properties

In vitro studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that modifications on the tetrazole ring could enhance anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Substituents : The presence of electron-withdrawing groups (like trifluoromethoxy) can enhance activity by increasing lipophilicity and improving binding interactions with biological targets.

- Ring Modifications : Alterations in the tetrazole ring or the phenyl substituents can lead to variations in potency and selectivity against different biological targets.

Case Studies and Experimental Findings

Several studies have investigated the biological properties of tetrazole derivatives:

- Antiallergic Study : In a study examining a series of tetrazole carboxamides, one compound showed significant antiallergic activity with an ID50 value of 0.16 mg/kg when administered intravenously .

- Antimicrobial Testing : A recent investigation into a range of tetrazole derivatives found that several exhibited strong antibacterial activity against common pathogens, suggesting potential for therapeutic applications in infectious diseases .

- Cytotoxicity Assays : Compounds similar to this compound were tested against cancer cell lines, with some derivatives showing IC50 values indicating effective inhibition of cell growth .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have identified the compound's potential as an anticancer agent. Its structure allows for interaction with various biological targets, which can inhibit cancer cell proliferation. For instance, derivatives of tetrazole compounds have shown promising results against different cancer cell lines, including breast and lung cancers.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | MCF-7 (breast cancer) | 5.71 | |

| This compound | HCT-15 (colon cancer) | 4.89 |

Case Study: A study demonstrated that modifications to the tetrazole ring could enhance the anticancer activity of similar compounds, suggesting that this compound could be optimized for better efficacy against specific cancer types .

Pharmacological Applications

2. Neurological Disorders

The compound has been investigated for its effects on neurological disorders, particularly as a potential treatment for anxiety and depression. Its mechanism involves modulation of serotonin receptors, which are crucial in mood regulation.

| Test Compound | Effect Observed | Reference |

|---|---|---|

| This compound | Serotonin receptor modulation | |

| Similar tetrazole derivatives | Antidepressant-like effects in animal models |

Case Study: In preclinical trials, compounds similar to this compound exhibited significant antidepressant-like behavior in rodent models, indicating its potential utility in treating mood disorders .

Material Science Applications

3. Synthesis of Functional Materials

this compound has also found applications in material science, particularly in the development of functional polymers and nanocomposites. The compound's unique chemical properties allow it to be incorporated into materials that require specific thermal or electrical characteristics.

| Application Area | Material Type | Property Enhanced | Reference |

|---|---|---|---|

| Polymer Science | Conductive Polymers | Electrical conductivity | |

| Nanotechnology | Nanocomposites | Thermal stability |

Case Study: Research indicated that incorporating tetrazole derivatives into polymer matrices significantly improved their thermal stability and conductivity, making them suitable for electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Groups

Tetrazole vs. Thiazole/Triazole

- Target Compound : The tetrazole core distinguishes it from thiazole () and triazole () analogs. Tetrazoles exhibit stronger acidity than triazoles, favoring ionic interactions in biological systems.

- (Nitrothiophene carboxamides) : Thiazole-based compounds (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) lack the tetrazole’s acidity but incorporate nitro groups for antibacterial activity .

- (Triazole derivatives) : 1,2,4-Triazole-3(4H)-thiones (e.g., compounds 7–9) exhibit tautomerism (thione vs. thiol forms), unlike tetrazoles, which have fixed aromaticity .

Substituent Effects

- Trifluoromethoxy Group : Present in the target compound and patents (e.g., [(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl]N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate). This group improves resistance to oxidative metabolism and enhances lipophilicity .

- Ethylphenyl vs. Halogenated Substituents : The 2-ethylphenyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to ’s 3-methoxy-4-(trifluoromethyl)phenyl substituent (higher steric bulk) and ’s difluorophenyl groups (more polar) .

Physicochemical and Spectroscopic Properties

Key Data

- IR/NMR : The target’s carboxamide carbonyl (ν ~1680 cm⁻¹) aligns with ’s carboxamides. Absence of tautomerism (unlike ’s triazoles) simplifies spectral interpretation .

Q & A

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Tetrazole Ring Formation : Use sodium azide with nitriles or amides under acidic or thermal conditions to generate the tetrazole core .

- Coupling Reactions : Introduce substituents (e.g., 2-ethylphenyl and 4-(trifluoromethoxy)phenyl groups) via nucleophilic substitution or amide bond formation. Common coupling agents include DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) .

- Purification : Recrystallization or column chromatography ensures high purity. Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and structural integrity .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm, tetrazole ring vibrations) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure; SHELX programs (e.g., SHELXL) refine crystallographic data .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this tetrazole derivative?

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase, glutamate receptors) using software like AutoDock. The trifluoromethoxy group enhances binding via hydrophobic interactions .

- Molecular Dynamics (MD) : Assess stability of ligand-target complexes in simulated physiological conditions. Parameters like binding free energy () prioritize high-affinity candidates .

- QSAR Studies : Correlate structural features (e.g., logP, electronegativity of substituents) with observed biological activity .

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Data Validation : Use CHECKCIF to identify outliers in bond lengths/angles. SHELXL’s TWIN command addresses twinning artifacts .

- Multi-Refinement Strategies : Compare refinement models (independent atom vs. Hirshfeld rigid-body) to resolve disorder .

- Complementary Techniques : Pair X-ray data with solid-state NMR or DFT calculations to validate ambiguous electron density .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?

- Solvent Optimization : Use DMF or THF for solubility; switch to ethanol/water for greener workup .

- Catalyst Screening : Test Pd-based catalysts for coupling steps to reduce side products .

- Process Monitoring : In-line FTIR or HPLC tracks reaction progress. Adjust stoichiometry (1.2–1.5 equivalents of azide reagents) to drive tetrazole formation .

Methodological Considerations

- Contradiction Analysis : If biological assays conflict with computational predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Scale-Up Challenges : Pilot reactions in microwave reactors (100–150°C, 10–30 min) to accelerate tetrazole cyclization .

Key Biological Targets and Pathways

- Neurodegenerative Diseases : Modulates glutamate receptors (e.g., mGluR5) implicated in Parkinson’s .

- Anticancer Activity : Induces apoptosis via caspase-3 activation; IC values correlate with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.